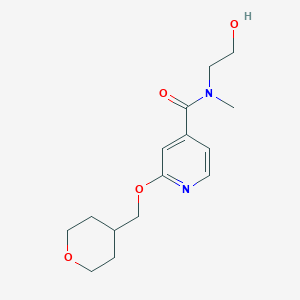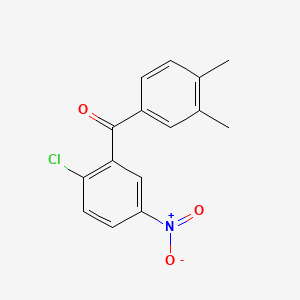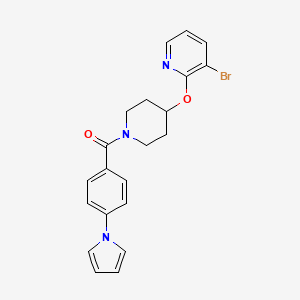![molecular formula C8H12O2 B2410713 (1R,5S)-6-Metoxibiciclo[3.2.0]heptan-3-ona CAS No. 2411183-79-2](/img/structure/B2410713.png)
(1R,5S)-6-Metoxibiciclo[3.2.0]heptan-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-6-Methoxybicyclo[320]heptan-3-one is a bicyclic organic compound with a unique structure that includes a methoxy group and a ketone functional group
Aplicaciones Científicas De Investigación
(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors using acid or base catalysts. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Comparación Con Compuestos Similares
Similar Compounds
(1R,5S)-Bicyclo[3.1.0]hexan-3-ol: This compound shares a similar bicyclic structure but lacks the methoxy and ketone functional groups.
(1R,5S)-3-ethyl-Bicyclo[3.2.0]hept-3-en-6-one: This compound has a similar bicyclic framework but differs in the presence of an ethyl group and a double bond.
Uniqueness
(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one is unique due to the presence of both a methoxy group and a ketone functional group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(1R,5S)-6-methoxybicyclo[3.2.0]heptan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8-3-5-2-6(9)4-7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCRUKFBMHBVMQ-CJORJKIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C1CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@H]2[C@@H]1CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)


![2-(2-bromophenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2410637.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)
![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2410645.png)
![1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B2410646.png)
![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)

